2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine
Description
2-Methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine is a heterocyclic compound featuring a pyrazine core fused with a bicyclic octahydropyrrolo[3,4-b]pyrrole moiety. The pyridin-2-yl substituent at the 5-position of the pyrrolidine ring introduces aromatic and coordinating properties, while the methyl group at the pyrazine 2-position enhances steric and electronic modulation.
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-12-8-17-9-16(19-12)21-7-5-13-10-20(11-14(13)21)15-4-2-3-6-18-15/h2-4,6,8-9,13-14H,5,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCRGNSPIIKEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC3C2CN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine typically involves multi-step reactions that include cyclization, ring annulation, and cycloaddition. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrazine ring through intramolecular heterocyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent conditions to facilitate the cyclization and annulation processes efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored for its potential as a kinase inhibitor and its role in cancer therapy.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation process essential for cell signaling and growth .
Comparison with Similar Compounds
Pyrrolo[3,4-b]pyrazine Derivatives
- 6-(5-Chloropyridin-2-yl)-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate: This derivative () shares the pyrrolo[3,4-b]pyrazine core but replaces the octahydropyrrolo group with a chloropyridinyl substituent.
- Coated Tablets of 6-(5-Chloro-2-pyridyl)-5-[(4-methylpiperazinyl)carbonyloxy]-7-oxo-pyrrolo[3,4-b]pyrazine (): This pharmaceutical formulation highlights the compound’s stability in drug delivery systems. Its structural similarity suggests that the target compound may also exhibit favorable pharmacokinetic properties .
Fused Bicyclic Systems with Pyrazine
- 5-(1-Oxidopyridin-2-yl)-6-pyridin-2-yl-[1,2,5]thiadiazolo[3,4-b]pyrazine (): The thiadiazolo[3,4-b]pyrazine core replaces the pyrrolo-pyrrolidine system, introducing a sulfur-containing heterocycle.
- Pyrazolo[3,4-b]pyrazine Derivatives (): These compounds, such as 5-(4,5-dihydroimidazol-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyrazine, exhibit planar aromatic cores with hydrogen-bonding motifs. Their crystallographic data reveal π–π stacking interactions, which are less pronounced in the partially saturated target compound .
Substituent Effects
Pyridinyl Groups
- The pyridin-2-yl group in the target compound is a common feature in ligands for metalloenzymes and receptors. In contrast, 5-(4′-N,N-diphenylamino-biphenyl-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine () substitutes pyridinyl with a diphenylamino-biphenyl group, creating a push–pull electronic structure suitable for optoelectronic applications .
Methyl and Piperazinyl Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
